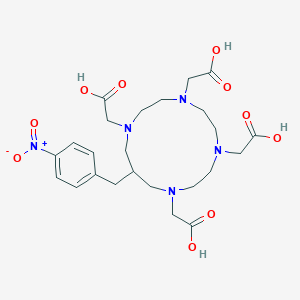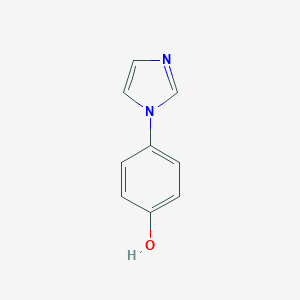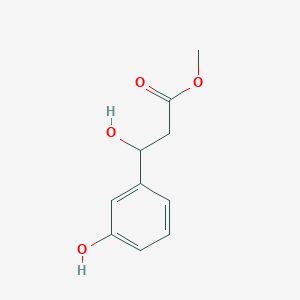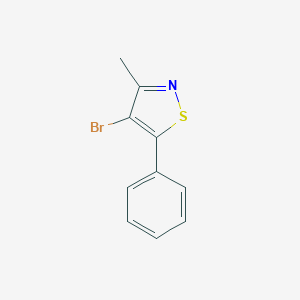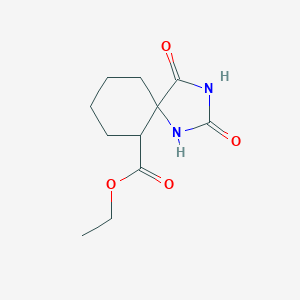
1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- (also known as NSC 163062 or spiro-urea) is a synthetic compound used in scientific research. It is a spirocyclic urea derivative that has been shown to have potential applications in various fields such as medicine, biology, and chemistry.
Mécanisme D'action
The exact mechanism of action of 1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- has various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells, reduce inflammation, and inhibit the activity of certain enzymes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- in lab experiments is its high solubility in water and organic solvents. This makes it easy to handle and use in various experiments. However, one of the limitations is its low stability under certain conditions, which can affect the reproducibility of results.
Orientations Futures
There are several future directions for research on 1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)-. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer and inflammatory diseases. Another direction is to study its effects on the structure and function of proteins, which could lead to the development of new drugs and therapies. Additionally, further research could be done to improve the stability of the compound and its reproducibility in lab experiments.
Conclusion:
1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- is a synthetic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
The synthesis of 1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- involves the reaction of 2-amino-1,3-propanediol with ethyl chloroformate and subsequent cyclization with phosgene. The yield of the synthesis is reported to be around 70%.
Applications De Recherche Scientifique
1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, it has been shown to have antitumor, antifungal, and anti-inflammatory properties. In the field of biology, it has been used as a tool for studying the structure and function of proteins. In the field of chemistry, it has been used as a reagent for the synthesis of various compounds.
Propriétés
Numéro CAS |
1975-87-7 |
|---|---|
Nom du produit |
1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- |
Formule moléculaire |
C11H16N2O4 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
ethyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C11H16N2O4/c1-2-17-8(14)7-5-3-4-6-11(7)9(15)12-10(16)13-11/h7H,2-6H2,1H3,(H2,12,13,15,16) |
Clé InChI |
HSLTZBCHVYFTBO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCCC12C(=O)NC(=O)N2 |
SMILES canonique |
CCOC(=O)C1CCCCC12C(=O)NC(=O)N2 |
Synonymes |
2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)
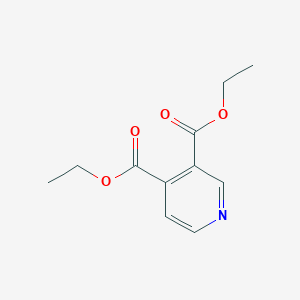
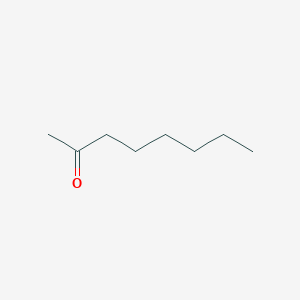
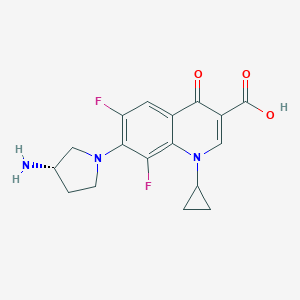

![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)
![(3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-[(2R,3R,4S)-5-[(1R)-1,2-dihydroxyethyl]-2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxyoxolan-3-yl]oxyoxolane-3,4-diol](/img/structure/B155655.png)
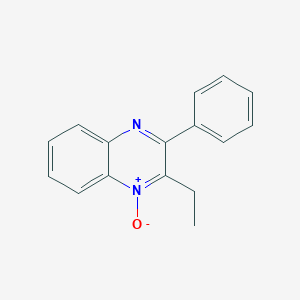
![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)
